molecular formula C11H14N2O4 B5707166 N-cyclohexyl-5-nitro-2-furamide

N-cyclohexyl-5-nitro-2-furamide

Cat. No.: B5707166
M. Wt: 238.24 g/mol
InChI Key: HDJQCPXCTJSUPW-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-nitro-2-furamide is an organic compound with the molecular formula C11H14N2O4 It is characterized by a cyclohexyl group attached to a nitro-substituted furan ring through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-5-nitro-2-furamide typically involves the reaction of cyclohexylamine with 5-nitro-2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-nitro-2-furoyl chloride+cyclohexylamineThis compound+HCl\text{5-nitro-2-furoyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} + \text{HCl} 5-nitro-2-furoyl chloride+cyclohexylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are commonly employed to purify the compound.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group. For example, the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products:

    Reduction: N-cyclohexyl-5-amino-2-furamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-5-nitro-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-nitro-2-furamide is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving the nitro group. The compound may undergo biotransformation in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

N-cyclohexyl-5-nitro-2-furamide can be compared with other nitro-substituted furan derivatives:

    N-cyclohexyl-5-amino-2-furamide: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

    5-nitro-2-furoic acid: Lacks the cyclohexyl and amide groups, making it less complex and with different applications.

    N-cyclohexyl-2-furamide:

This compound stands out due to its unique combination of a cyclohexyl group, nitro group, and furan ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-11(12-8-4-2-1-3-5-8)9-6-7-10(17-9)13(15)16/h6-8H,1-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJQCPXCTJSUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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